molecular formula C22H26N2O3S B6420880 1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-3-phenylpropan-1-one CAS No. 919019-47-9

1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-3-phenylpropan-1-one

Cat. No.: B6420880
CAS No.: 919019-47-9
M. Wt: 398.5 g/mol
InChI Key: NYMIBJKKAUPOJU-UHFFFAOYSA-N
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Description

1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-3-phenylpropan-1-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole moiety with a cyclopentylamino sulfonyl group and a phenylpropanone chain, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-3-phenylpropan-1-one typically involves multiple steps, starting with the preparation of the indole core. One common synthetic route includes the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole nucleus . The cyclopentylamino sulfonyl group is then introduced through a sulfonylation reaction, where the indole derivative reacts with a sulfonyl chloride in the presence of a base. The final step involves the addition of the phenylpropanone chain through a Friedel-Crafts acylation reaction, using an appropriate acyl chloride and a Lewis acid catalyst .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-3-phenylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-3-phenylpropan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to various receptors, including serotonin and dopamine receptors, which play crucial roles in neurotransmission . The sulfonyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity and specificity. The phenylpropanone chain may contribute to the compound’s lipophilicity, facilitating its passage through cell membranes and enhancing its bioavailability .

Comparison with Similar Compounds

1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-3-phenylpropan-1-one can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-cyclopentyl-1-(3-phenylpropanoyl)-2,3-dihydroindole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3S/c25-22(13-10-17-6-2-1-3-7-17)24-15-14-18-16-20(11-12-21(18)24)28(26,27)23-19-8-4-5-9-19/h1-3,6-7,11-12,16,19,23H,4-5,8-10,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYMIBJKKAUPOJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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